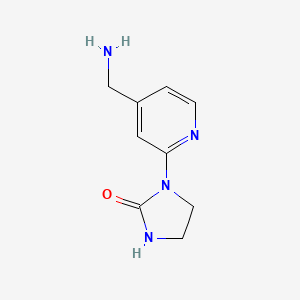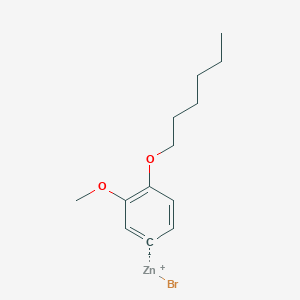
4-n-Hexyloxy-3-methoxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-Hexyloxy-3-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This specific compound is used as a reagent in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-N-Hexyloxy-3-methoxyphenylzinc bromide typically involves the reaction of 4-N-hexyloxy-3-methoxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-N-Hexyloxy-3-methoxyphenyl bromide+Zn→4-N-Hexyloxy-3-methoxyphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reactants and more controlled environments to ensure purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-N-Hexyloxy-3-methoxyphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the phenyl ring and another organic group.
Scientific Research Applications
4-N-Hexyloxy-3-methoxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for research purposes.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which 4-N-Hexyloxy-3-methoxyphenylzinc bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on the reactants.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylzinc iodide
- 3-Methoxyphenylzinc bromide
- 4-Methoxyphenylzinc chloride
Uniqueness
4-N-Hexyloxy-3-methoxyphenylzinc bromide is unique due to the presence of the hexyloxy group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.
Properties
Molecular Formula |
C13H19BrO2Zn |
|---|---|
Molecular Weight |
352.6 g/mol |
IUPAC Name |
bromozinc(1+);1-hexoxy-2-methoxybenzene-4-ide |
InChI |
InChI=1S/C13H19O2.BrH.Zn/c1-3-4-5-8-11-15-13-10-7-6-9-12(13)14-2;;/h7,9-10H,3-5,8,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
SAAKLLAAMGYAMT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC1=C(C=[C-]C=C1)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



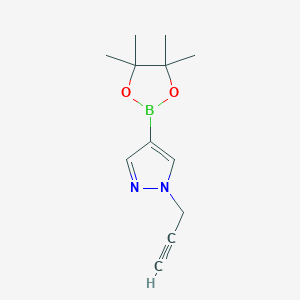




![(4E)-4-{[(2-hydroxyethyl)amino]methylidene}-2-(3-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione](/img/structure/B14878981.png)
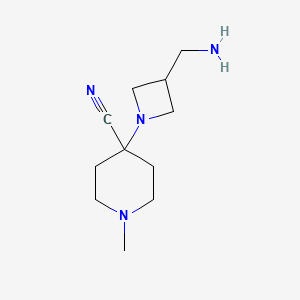

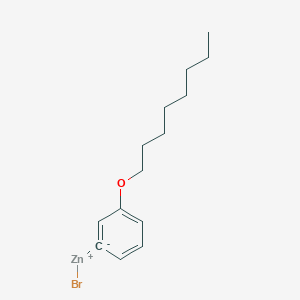
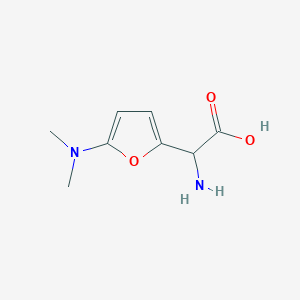
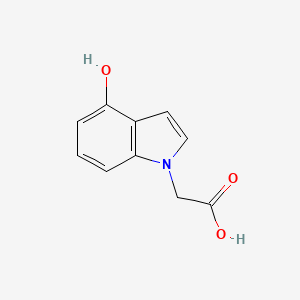
![N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]benzamide](/img/structure/B14878996.png)
